In Vitro Potency: Glasdegib Binds Human SMO with 4 nM Affinity, Compared to Vismodegib (IC50 = 3 nM) and Sonidegib (IC50 = 2.5 nM)
Glasdegib hydrochloride (PF-04449913) demonstrates high binding affinity to the human smoothened (SMO) receptor (amino acids 181-787) with an IC50 of 4 nM [1]. In comparison, the clinically approved SMO antagonist vismodegib (GDC-0449) exhibits an IC50 of 3 nM in cell-free assays, while sonidegib (LDE-225) displays an IC50 of 2.5 nM for the human SMO receptor . This places glasdegib's potency within the same high-affinity range as its closest approved analogs, establishing it as a key reference compound for SMO inhibition studies.
| Evidence Dimension | Binding affinity to human Smoothened (SMO) receptor |
|---|---|
| Target Compound Data | IC50 = 4 nM (Glasdegib hydrochloride) |
| Comparator Or Baseline | IC50 = 3 nM (Vismodegib, cell-free assay); IC50 = 2.5 nM (Sonidegib, human SMO) |
| Quantified Difference | Glasdegib IC50 is within ~1-2 nM of comparators, indicating comparable high potency |
| Conditions | In vitro binding assay (human SMO, amino acids 181-787) for glasdegib; cell-free assay for vismodegib; human SMO assay for sonidegib |
Why This Matters
This data confirms glasdegib hydrochloride is a highly potent SMO inhibitor, comparable to vismodegib and sonidegib, making it a valid positive control or reference standard in Hedgehog pathway research.
- [1] MedChemExpress. (n.d.). Glasdegib (PF-04449913) Data Sheet. Cat. No. HY-16391. View Source
